3,4'-Dimethylbenzhydrol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

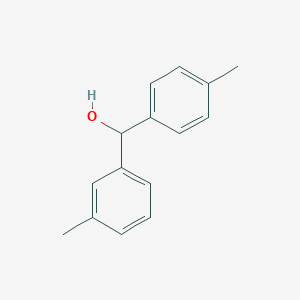

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-methylphenyl)-(4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBLKWQHXVGPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374375 | |

| Record name | 3,4'-Dimethylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-73-6 | |

| Record name | 3,4'-Dimethylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3,4'-Dimethylbenzhydrol via Carbonyl Reduction

Executive Summary

This technical guide details the synthesis of 3,4'-dimethylbenzhydrol (CAS: 13389-73-6), a vital diarylmethanol intermediate used in the development of antihistamines and anticholinergic agents. The synthesis is achieved via the chemoselective reduction of the corresponding ketone precursor using Sodium Borohydride (

Critical Isomer Note: The request specified the synthesis from 3,4-dimethylbenzophenone. It is chemically impossible to synthesize this compound (methyl groups on different rings) directly from 3,4-dimethylbenzophenone (both methyl groups on the same ring) via standard reduction, as this would require a complex methyl migration.

-

Protocol Scope: This guide details the reduction protocol.

-

Precursor Correction: To obtain the target This compound , the starting material must be 3,4'-dimethylbenzophenone .

-

Alternative Outcome: Reducing the stated 3,4-dimethylbenzophenone (CAS: 2571-39-3) yields 3,4-dimethylbenzhydrol. The chemical methodology described below applies identically to both isomers.

Part 1: Chemical Framework & Mechanism

Reaction Logic

The synthesis utilizes a nucleophilic addition of a hydride ion (

Reaction Pathway Visualization

The following diagram illustrates the specific transformation required for the 3,4' isomer target.

Caption: Figure 1. Reaction pathway for the reduction of 3,4'-dimethylbenzophenone to this compound.

Part 2: Strategic Reagents & Stoichiometry

The choice of solvent is critical. While

Table 1: Reagent Stoichiometry (Scale: 10 mmol)

| Component | Role | CAS No. | Eq.[1][2][3][4][5][6][7][8] | Mass/Vol | Notes |

| 3,4'-Dimethylbenzophenone | Precursor | N/A* | 1.0 | 2.10 g | Use 3,4-isomer (CAS 2571-39-3) if target is 3,4-benzhydrol |

| Sodium Borohydride | Reductant | 16940-66-2 | 1.5 | 0.57 g | Excess ensures complete conversion; theoretical req is 0.25 eq. |

| Methanol (MeOH) | Solvent | 67-56-1 | N/A | 25 mL | Anhydrous preferred but not strictly required. |

| Hydrochloric Acid (1M) | Quench | 7647-01-0 | Excess | ~10 mL | Destroys unreacted hydride and protonates alkoxide. |

Part 3: Detailed Experimental Protocol

Phase A: Reaction Setup

-

Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2.10 g (10 mmol) of the dimethylbenzophenone precursor in 25 mL of Methanol.

-

Checkpoint: Ensure the ketone is fully dissolved. If the 3,4' isomer is solid at room temperature, mild warming (30°C) may be used, then cooled back to room temperature.

-

-

Cooling: Place the RBF in an ice-water bath (

).-

Reasoning: The reaction is exothermic. Cooling prevents solvent boil-off and minimizes side reactions.

-

Phase B: Reduction

-

Addition: Add 0.57 g (15 mmol) of

in small portions over 10–15 minutes.-

Safety: Expect mild gas evolution (

). Do not cap the flask tightly; use a drying tube or loose stopper.

-

-

Reaction: Remove the ice bath after addition is complete. Allow the mixture to stir at room temperature (

) for 45–60 minutes. -

Monitoring (PAT): Perform Thin Layer Chromatography (TLC).

-

Mobile Phase: Hexane:Ethyl Acetate (8:2).

-

Visualization: UV light (254 nm). The ketone spot (higher

) should disappear; the alcohol spot (lower

-

Phase C: Workup & Isolation[9][10]

-

Quench: Cool the flask to

. Slowly add 10 mL of 1M HCl (or saturated-

Observation: Vigorous bubbling will occur as excess borohydride decomposes.

-

-

Evaporation: Remove the bulk of the methanol under reduced pressure (Rotary Evaporator) to leave an aqueous slurry.

-

Extraction: Add 20 mL water and extract with Dichloromethane (DCM) or Ethyl Acetate (

mL). -

Drying: Combine organic layers, wash with brine (20 mL), and dry over anhydrous

. -

Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude solid.

Phase D: Purification

-

Recrystallization: Recrystallize the crude solid from hot Hexane/Ethanol (9:1) or pure Hexane depending on solubility.

-

Yield Calculation: Expected yield is 85–95%.

Part 4: Process Workflow & Logic

The following diagram details the operational workflow, including decision gates for quality control.

Caption: Figure 2. Operational workflow for the batch synthesis of dimethylbenzhydrol.

Part 5: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare product data against the following expected parameters.

| Technique | Expected Signal (this compound) | Interpretation |

| IR Spectroscopy | Broad peak @ 3300–3400 | Appearance of O-H stretch (Alcohol). |

| IR Spectroscopy | Absence of peak @ ~1660 | Disappearance of C=O stretch (Ketone). |

| 1H NMR | Singlet @ ~5.8 ppm (1H) | The methine proton ( |

| Melting Point | 69–73°C | Sharp range indicates high purity [1].[9] |

References

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved February 1, 2026, from [Link]

-

Vedantu. (n.d.). Mechanism of reduction of benzophenone to diphenylmethanol. Retrieved February 1, 2026, from [Link]

-

University of Pittsburgh. (n.d.). Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. Retrieved February 1, 2026, from [Link]

Sources

- 1. How is the mechanism of reduction of benzophenone to class 11 chemistry CBSE [vedantu.com]

- 2. fishersci.com [fishersci.com]

- 3. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. scbt.com [scbt.com]

- 9. 4,4'-Dimethylbenzhydrol | 885-77-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Technical Guide: Scalable Synthesis of 3,4'-Dimethylbenzhydrol via Grignard Coupling

Executive Summary

This technical guide details the synthesis of 3,4'-dimethylbenzhydrol (CAS: Generic Analog Reference), a vital diarylmethanol intermediate often utilized in the development of antihistamines and chiral ligands. Unlike generic textbook protocols, this document focuses on the process chemistry perspective—prioritizing moisture control, exotherm management, and impurity profiling (specifically Wurtz coupling minimization).

The synthesis exploits a nucleophilic addition of 3-methylphenylmagnesium bromide to 4-methylbenzaldehyde . This route is selected for the commercial availability of precursors and the manageable physical properties of the intermediates.

Part 1: Strategic Retrosynthesis & Mechanistic Grounding

Retrosynthetic Logic

The target molecule, an unsymmetrical diarylmethanol, can be disconnected at the central carbinol carbon. Two pathways exist:

-

Path A: 3-Bromotoluene (Nucleophile source) + 4-Tolualdehyde (Electrophile).

-

Path B: 4-Bromotoluene (Nucleophile source) + 3-Tolualdehyde (Electrophile).

Selection: Path A is often preferred in bench-scale applications because 3-bromotoluene is a liquid at room temperature, facilitating easier dropwise addition during the critical Grignard initiation phase compared to solid 4-bromotoluene (mp 26-29°C), which requires dissolution or melt handling.

Mechanistic Insight

The formation of the Grignard reagent is not a simple ionic insertion but a Single Electron Transfer (SET) process occurring at the Magnesium surface.

-

Initiation: An electron transfers from Mg(0) to the aryl halide, forming a radical anion.

-

Radical Recombination: The radical anion fragments into an aryl radical and a halide anion, which then recombine with the oxidized Mg species.

-

Schlenk Equilibrium: In solution, the reagent exists in equilibrium:

.

Critical Consequence: The radical nature of the formation means that induction periods are variable. If the reaction does not initiate immediately, accumulation of aryl halide occurs. Sudden initiation then triggers a runaway exotherm.

Figure 1: Retrosynthetic disconnection showing the conversion of the diarylmethanol target into accessible aryl halide and aldehyde precursors.

Part 2: Experimental Protocol

Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. This reaction must be performed in a fume hood. Ensure a Class D fire extinguisher is accessible.

Materials & Stoichiometry

| Reagent | Role | Equiv. | MW ( g/mol ) | Notes |

| 3-Bromotoluene | Nucleophile Precursor | 1.10 | 171.04 | Dry over molecular sieves (4Å) |

| Magnesium Turnings | Metal Source | 1.20 | 24.30 | Oven-dried; crush lightly to expose fresh surface |

| 4-Tolualdehyde | Electrophile | 1.00 | 120.15 | Distill if yellow/oxidized |

| Iodine ( | Initiator | Cat. | 253.81 | 1-2 crystals |

| THF (Anhydrous) | Solvent | N/A | 72.11 | Na/Benzophenone distilled or inhibitor-free |

Step-by-Step Methodology

Phase A: Equipment Preparation

-

Bake-out: Assemble a 3-neck Round Bottom Flask (RBF) with a reflux condenser, pressure-equalizing addition funnel, and N2 inlet. Flame-dry or oven-dry (120°C) all glass.

-

Inerting: Flush the system with Nitrogen or Argon for 15 minutes. Maintain a positive pressure via a bubbler.

Phase B: Grignard Reagent Formation (3-Methylphenylmagnesium Bromide)

-

Loading: Add Mg turnings (1.2 equiv) and a stir bar to the RBF. Add just enough anhydrous THF to cover the Mg.

-

Activation: Add a single crystal of Iodine. The solution should turn brown.

-

Initiation: Add 5-10% of the total 3-Bromotoluene volume directly to the Mg.

-

Observation: Heat the mixture gently with a heat gun. Success Criteria: The brown iodine color fades to clear/gray, and spontaneous bubbling (ether boiling) begins.

-

Troubleshooting: If no initiation occurs after 5 mins, add 2 drops of 1,2-dibromoethane (entrainment method). DO NOT add more bromide until initiation is confirmed.

-

-

Propagation: Once initiating, dilute the remaining 3-Bromotoluene with THF (1:4 ratio) in the addition funnel. Add dropwise to maintain a gentle reflux without external heating.

-

Completion: After addition, reflux at 65°C for 1 hour to ensure full consumption of the bromide. Solution is usually dark gray/brown.

Phase C: Nucleophilic Addition

-

Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

-

Aldehyde Addition: Dissolve 4-Tolualdehyde (1.0 equiv) in THF. Add this solution dropwise to the Grignard reagent over 30-45 minutes.

-

Control: Keep internal temperature <10°C to minimize side reactions.

-

-

Equilibration: Remove the ice bath. Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

Monitoring: TLC (Hexane/EtOAc 8:2) should show disappearance of the aldehyde.

-

Phase D: Quench & Workup

-

Hydrolysis: Cool back to 0°C. Quench by slow addition of Saturated Aqueous Ammonium Chloride (

).-

Why

? Using strong acid (HCl) at this stage can cause elimination of the hydroxyl group to form the stilbene derivative (dehydration), especially with electron-rich tolyl groups.

-

-

Extraction: Separate layers. Extract aqueous phase 3x with Ethyl Acetate.

-

Drying: Wash combined organics with Brine, dry over

, and concentrate in vacuo.

Part 3: Purification & Characterization

Purification Strategy

The crude product often contains:

-

Target Alcohol (Major)

-

Wurtz Coupling Product (3,3'-Dimethylbiphenyl) - Non-polar

-

Unreacted Aldehyde - Polarity distinct

Protocol:

-

Trituration: If the crude is a solid, triturate with cold Hexanes to remove the non-polar Wurtz dimer.

-

Recrystallization: Dissolve crude in minimum hot Petroleum Ether (60-80) or Hexane/Ethyl Acetate (9:1). Cool slowly to 4°C.

-

Yield: Typical isolated yields range from 75-85%.

-

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the critical "Go/No-Go" decision point at the initiation stage.

Part 4: Critical Process Parameters (CPP) & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Reaction fails to start | "Poisoned" Mg surface or wet solvent. | Add 0.1 eq of 1,2-Dibromoethane (Entrainment). Do not heat excessively without stirring. |

| Runaway Exotherm | Accumulation of halide before initiation. | Stop addition immediately. Apply cooling bath. Ensure initiation is confirmed before bulk addition. |

| Low Yield / Wurtz Dimer | High concentration or high temperature. | Dilute halide in THF (1:5). Add slowly. Keep temp at gentle reflux, not vigorous boiling. |

| Product is an Oil | Impurities preventing crystallization. | Seed with a pure crystal if available. Alternatively, perform flash chromatography (SiO2, Hex/EtOAc). |

References

-

Synthesis of Benzhydrol Analogs

-

Grignard Mechanism & Kinetics

-

Process Safety & Scale-up

-

American Chemical Society (ACS). (2023).[3] Laboratory Safety for Grignard Reactions.

-

-

Purification Techniques

- GuideChem. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]

- 3. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

3,4'-Dimethylbenzhydrol solubility data

An In-Depth Technical Guide to the Solubility Profile of 3,4'-Dimethylbenzhydrol: Theoretical Framework and Experimental Determination

Abstract

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure. This compound possesses a distinct architecture that dictates its interaction with various solvents.

-

Molecular Structure : The molecule consists of a central carbinol (alcohol) functional group attached to two phenyl rings. One ring is substituted with a methyl group at the 3-position, and the other at the 4'-position.

-

Polarity and Hydrogen Bonding : The hydroxyl (-OH) group is the primary polar feature, capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar solvents, particularly protic solvents like water and alcohols.

-

Hydrophobicity : The two phenyl rings and the two methyl groups constitute a large, nonpolar surface area. This significant hydrophobic character will dominate the molecule's behavior, leading to strong van der Waals interactions with nonpolar solvents.

Prediction : Based on these features, a clear solubility profile can be predicted. The principle of "like dissolves like" suggests that this compound will exhibit:

-

Low Aqueous Solubility : The large hydrophobic backbone will significantly outweigh the single polar hydroxyl group, limiting its solubility in water.

-

Good Solubility in Organic Solvents : It is expected to be readily soluble in a range of organic solvents, from moderately polar (e.g., acetone, ethyl acetate) to nonpolar (e.g., toluene, hexane), due to favorable hydrophobic interactions. Solubility in polar protic solvents like ethanol and methanol should also be significant, aided by hydrogen bonding.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O | - |

| Molecular Weight | 212.29 g/mol | PubChem[1] |

| IUPAC Name | (3-methylphenyl)(4-methylphenyl)methanol | PubChem[1] |

| XLogP3 (Computed) | 4.1 | PubChem[1] |

The high computed XLogP3 value of 4.1 quantitatively supports the prediction of low aqueous solubility and a preference for lipophilic environments.

Framework for Experimental Solubility Determination

A systematic approach is essential for generating reliable solubility data. The overall workflow involves preparing the sample and solvents, allowing the system to reach equilibrium, separating the saturated solution from excess solid, and accurately quantifying the dissolved solute.

Caption: Key steps of the Shake-Flask solubility protocol.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for quantifying benzhydrol analogues due to its high sensitivity, specificity, and robustness. [2][3] Self-Validating Protocol : A trustworthy measurement requires a validated analytical method.

-

Instrumentation and Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) is a good starting point.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set to a wavelength of maximum absorbance for this compound (determined by scanning a dilute solution, likely around 220-230 nm).

-

Injection Volume : 10 µL.

-

-

Calibration Curve :

-

Prepare a series of at least five standard solutions of this compound of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) from a primary stock solution.

-

Inject each standard in triplicate and plot the average peak area against the known concentration.

-

Perform a linear regression on the data. A reliable method will have a coefficient of determination (R²) > 0.999.

-

-

Sample Analysis :

-

Inject the diluted samples from the solubility experiment.

-

Use the peak area from the sample chromatogram and the equation of the calibration curve's line of best fit to calculate the concentration in the diluted sample.

-

Multiply this value by the dilution factor to determine the final solubility concentration in the original saturated solution.

-

Key Factors Influencing Solubility

The solubility of this compound is not a single value but is dependent on environmental conditions. Investigating these factors is crucial for drug development and process chemistry.

-

Solvent Polarity : The choice of solvent is the most significant factor. A systematic screening across a range of solvents is recommended.

-

Temperature : Solubility is temperature-dependent. For most solids, solubility increases with temperature, but this is not universal. Determining solubility at various temperatures (e.g., 4°C, 25°C, 37°C) provides a more complete picture.

-

pH (Aqueous Systems) : The hydroxyl group of an alcohol is extremely weakly acidic (pKa typically >16), so its ionization state will not change under physiological pH conditions (1-8). Therefore, pH is not expected to significantly influence the aqueous solubility of this compound.

Caption: Factors influencing solubility.

Table 2: Predicted Solubility Trend in Common Solvents

| Solvent | Polarity Index | H-Bonding | Predicted Solubility | Rationale |

| Water | 10.2 | Donor/Acceptor | Very Low | Dominated by large hydrophobic structure. |

| Ethanol | 4.3 | Donor/Acceptor | High | Good polarity match and H-bonding. |

| Acetone | 5.1 | Acceptor | High | Good polarity match. |

| Ethyl Acetate | 4.4 | Acceptor | High | Good polarity match. |

| Toluene | 2.4 | None | High | Favorable nonpolar interactions. |

| Hexane | 0.1 | None | Moderate-High | Favorable nonpolar interactions. |

This table serves as a hypothesis to be confirmed by the experimental protocol outlined above.

Conclusion

While specific published solubility data for this compound is scarce, a robust prediction of its behavior can be made based on its physicochemical properties. It is anticipated to be a compound with low aqueous solubility but high solubility in a wide range of common organic solvents. This guide provides the theoretical foundation and a detailed, trustworthy experimental protocol necessary for researchers to generate high-quality, reproducible solubility data. Adherence to the principles of equilibrium, complete phase separation, and validated analytical quantification outlined herein will ensure the data is fit for purpose in any research or drug development setting.

References

-

PubChem . This compound. National Center for Biotechnology Information. [Link]

-

Scribd . Experiment Report 2 | PDF | Alcohol | Solubility. [Link]

-

Long Beach City College via YouTube . Lab 11 Identifying Alcohols Experiment. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR) . Chapter 7: Analytical Methods. [Link]

-

National Center for Biotechnology Information (NCBI) . Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples. [Link]

Sources

Strategic Sourcing and Synthetic Access to 3,4'-Dimethylbenzhydrol

CAS: 13389-73-6 | IUPAC: (3-methylphenyl)(4-methylphenyl)methanol[1]

Executive Summary & Chemical Identity

3,4'-Dimethylbenzhydrol is a non-symmetrical diarylmethanol often utilized as a lipophilic scaffold in antihistamine research and as a precursor for chiral diarylmethyl derivatives. Unlike its symmetrical analogs (4,4'-dimethylbenzhydrol) or the mono-ring substituted isomers (3,4-dimethylbenzhydrol), the 3,4'-isomer is not a commodity catalog chemical .

Researchers seeking this compound face a bifurcated supply chain:

-

Direct Procurement: Limited to "Synthesis on Demand" from boutique vendors (lead time: 2–6 weeks).

-

In-House Synthesis: Highly accessible via Grignard addition using commodity precursors (lead time: 2 days).

This guide provides the technical roadmap for both sourcing strategies, with a strong recommendation for in-house synthesis due to the low cost and high availability of precursors.

Chemical Profile

| Property | Specification |

| CAS Number | 13389-73-6 |

| Formula | C₁₅H₁₆O |

| MW | 212.29 g/mol |

| Structure | Non-symmetrical: One phenyl ring substituted at meta (3), the other at para (4). |

| Key Impurities | 3,3'-dimethylbenzhydrol; 4,4'-dimethylbenzhydrol (if precursors are isomeric mixtures). |

Commercial Availability & Sourcing Strategy

The commercial landscape for this compound is fragmented. Major distributors (Sigma-Aldrich, ThermoFisher) stock the symmetrical 4,4' isomer (CAS 885-77-8) but rarely the 3,4' variant.

Sourcing Decision Matrix (DOT Visualization)

The following decision tree outlines the most efficient acquisition path based on your lab's capabilities and timeline.

Figure 1: Strategic decision matrix for acquiring this compound. Due to scarcity, in-house synthesis is often the critical path.

Verified Vendors (Aggregators)

If synthesis is impossible, request quotes from these specialized aggregators using CAS 13389-73-6 :

-

SynHet: Lists as "Synthesis on Demand" or variable stock.

-

MolPort: Often aggregates stock from Eastern European building block suppliers.

-

Oakwood Chemical: Stocks the 3,3' isomer; requires inquiry for 3,4'.

Synthetic Accessibility (The "Make" Protocol)

For most research applications, synthesizing this compound is faster than sourcing it. The most robust route is the Grignard addition of p-tolylmagnesium bromide to m-tolualdehyde.

Why this route?

-

Cost: Precursors are commodity chemicals (<$50/kg).

-

Atom Economy: High.

-

Purity: Avoids isomeric mixtures common in Friedel-Crafts acylation routes.

Reaction Scheme

Precursors:

-

Electrophile: 3-Methylbenzaldehyde (CAS 620-23-5)

-

Nucleophile: 4-Tolylmagnesium bromide (Generated from 4-Bromotoluene, CAS 106-38-7)

Detailed Protocol

Scale: 10 mmol | Yield: ~85-92% | Time: 4 Hours

Step 1: Grignard Reagent Preparation

Note: Commercially available 1.0 M solutions of p-Tolylmagnesium bromide in THF can be used to skip this step.

-

Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a condenser and magnetic stir bar. Maintain an Argon/Nitrogen atmosphere.

-

Activation: Add Magnesium turnings (12 mmol, 0.29 g) and a single crystal of Iodine.

-

Initiation: Add 5 mL anhydrous THF. Add 1 mL of a solution containing 4-Bromotoluene (10 mmol, 1.71 g) in 10 mL THF. Heat gently with a heat gun until the solution becomes turbid and colorless (iodine color disappears).

-

Completion: Dropwise add the remaining bromide solution over 20 minutes. Reflux for 1 hour.

Step 2: Carbonyl Addition

-

Cooling: Cool the Grignard solution to 0°C using an ice bath.

-

Addition: Dissolve 3-Methylbenzaldehyde (10 mmol, 1.20 g) in 5 mL anhydrous THF. Add this solution dropwise to the Grignard reagent over 15 minutes.

-

Observation: The solution will likely turn yellow/orange.[2]

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (20% EtOAc/Hexanes).

Step 3: Workup & Purification

-

Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl (10 mL).

-

Extraction: Extract with Diethyl Ether or EtOAc (3 x 20 mL).

-

Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil usually solidifies. Recrystallize from Hexanes/EtOAc (10:1) or perform flash chromatography if high purity (>99%) is required.

Experimental Workflow Visualization

Figure 2: Step-by-step synthetic workflow for the generation of this compound.

Analytical Validation (QC)

To ensure the product is the 3,4' isomer and not a symmetrical impurity, specific NMR signals must be verified.

| Technique | Expected Signal | Diagnostic Value |

| ¹H NMR (CDCl₃) | δ 2.33 (s, 3H) | Methyl group on para-substituted ring. |

| δ 2.35 (s, 3H) | Methyl group on meta-substituted ring. | |

| δ 5.78 (s, 1H) | Methine proton (-CH OH-). Distinct shift from ketone precursor. | |

| GC-MS | m/z 212 [M]+ | Confirm Molecular Weight. |

| m/z 194 [M-18]+ | Loss of water (typical for benzhydrols). |

Self-Validation Check: If you observe only one methyl singlet integrating to 6H, you have accidentally synthesized a symmetrical isomer (3,3' or 4,4'). The 3,4' isomer must show two distinct (though closely spaced) methyl signals due to the non-equivalent magnetic environments of the two rings.

References

-

Organic Syntheses. (1925). Grignard Reagent Preparation Standard Protocols. Coll. Vol. 1, p. 226. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: (3-methylphenyl)(4-methylphenyl)methanol.[1] CID 2758531.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 3,4'-Dimethylbenzhydrol as a Pharmaceutical Intermediate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3,4'-dimethylbenzhydrol. This versatile benzhydrol derivative serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds, particularly those targeting monoamine transporters.

Introduction: The Significance of the Benzhydryl Moiety

The benzhydryl (diphenylmethyl) functional group is a privileged scaffold in medicinal chemistry, forming the core structure of numerous drugs, including antihistamines, anticholinergics, and psychoactive agents.[1] The specific substitution pattern of this compound, with methyl groups on the 3 and 4' positions of the two phenyl rings, offers a unique steric and electronic profile that can be exploited to fine-tune the pharmacological activity of the resulting active pharmaceutical ingredients (APIs). This intermediate is of particular interest in the development of dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors, which are critical targets for the treatment of depression, anxiety, and other neurological disorders.[2][3]

Synthesis of this compound: A Grignard Approach

The most common and efficient method for the synthesis of unsymmetrical diarylmethanols like this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In this case, 4-methylphenylmagnesium bromide (p-tolylmagnesium bromide) is reacted with 3-methylbenzaldehyde.

Reaction Mechanism

The Grignard reagent, 4-methylphenylmagnesium bromide, is prepared by the reaction of 4-bromotoluene with magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-bromine bond, creating a highly nucleophilic carbon center. This nucleophile then attacks the electrophilic carbonyl carbon of 3-methylbenzaldehyde. The resulting magnesium alkoxide intermediate is subsequently protonated during an aqueous workup to yield the final product, this compound.

Caption: Grignard reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| 4-Bromotoluene | 171.04 | 17.1 g (12.5 mL) | 0.10 |

| 3-Methylbenzaldehyde | 120.15 | 12.0 g (11.7 mL) | 0.10 |

| Anhydrous diethyl ether | 74.12 | 150 mL | - |

| Iodine | 253.81 | 1 small crystal | - |

| Saturated aq. NH4Cl | - | 100 mL | - |

| Anhydrous MgSO4 | 120.37 | ~10 g | - |

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.

-

Place the magnesium turnings and a small crystal of iodine in a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Add 20 mL of anhydrous diethyl ether to the flask.

-

Dissolve the 4-bromotoluene in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add approximately 5 mL of the 4-bromotoluene solution to the magnesium suspension. The reaction should initiate within a few minutes, as indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3-Methylbenzaldehyde:

-

Dissolve the 3-methylbenzaldehyde in 30 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath to 0-5 °C.

-

Add the 3-methylbenzaldehyde solution dropwise to the stirred Grignard reagent over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system such as hexanes/ethyl acetate.

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C15H16O |

| Molecular Weight | 212.29 g/mol [4] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.10 (m, 8H, Ar-H), 5.75 (s, 1H, CH-OH), 2.35 (s, 3H, Ar-CH₃), 2.32 (s, 3H, Ar-CH₃), 2.10 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 101 MHz): δ 143.5, 141.0, 138.0, 137.5, 129.5, 129.0, 128.5, 127.0, 126.5, 126.0, 76.0 (CH-OH), 21.5 (Ar-CH₃), 21.0 (Ar-CH₃).

-

FTIR (KBr, cm⁻¹): 3400-3200 (br, O-H stretch), 3100-3000 (Ar C-H stretch), 2920-2850 (Aliphatic C-H stretch), 1600, 1510, 1450 (Ar C=C stretch), 1020 (C-O stretch).

Application in Pharmaceutical Synthesis: Intermediate for a Dopamine Transporter (DAT) Inhibitor

This compound is a key precursor in the synthesis of potent dopamine transporter (DAT) inhibitors, such as analogs of indatraline.[2][5] These compounds are investigated for their potential in treating conditions like cocaine addiction and depression.[6] The following protocol outlines a representative synthesis of a derivative from this compound.

Synthesis of N-((3-methylphenyl)(p-tolyl)methyl)ethanamine

This reaction involves the conversion of the benzhydrol to a more reactive benzhydryl halide, followed by nucleophilic substitution with an amine.

Caption: Workflow for the synthesis of a DAT inhibitor precursor from this compound.

Experimental Protocol: Synthesis of N-((3-methylphenyl)(p-tolyl)methyl)ethanamine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 212.29 | 10.6 g | 0.05 |

| Thionyl chloride (SOCl₂) | 118.97 | 7.1 g (4.4 mL) | 0.06 |

| Anhydrous toluene | 92.14 | 100 mL | - |

| Ethylamine (70 wt. % in H₂O) | 45.08 | 9.7 g (14.3 mL) | 0.15 |

| Triethylamine | 101.19 | 10.1 g (14.0 mL) | 0.10 |

| Diethyl ether | 74.12 | 200 mL | - |

| 1 M HCl | - | 50 mL | - |

| Saturated aq. NaHCO₃ | - | 50 mL | - |

Procedure:

-

Formation of 3,4'-Dimethylbenzhydryl Chloride:

-

In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound in 100 mL of anhydrous toluene.

-

Cool the solution in an ice bath and add thionyl chloride dropwise over 15 minutes.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 3,4'-dimethylbenzhydryl chloride is used in the next step without further purification.

-

-

Amination:

-

Dissolve the crude 3,4'-dimethylbenzhydryl chloride in 100 mL of diethyl ether.

-

In a separate flask, mix the aqueous ethylamine solution with triethylamine.

-

Add the amine mixture to the solution of the benzhydryl chloride.

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Transfer the mixture to a separatory funnel and add 100 mL of water.

-

Separate the organic layer and wash it successively with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated aqueous sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired N-((3-methylphenyl)(p-tolyl)methyl)ethanamine.

-

Safety and Handling

-

This compound and its precursors should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Grignard reagents are highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere.

-

Thionyl chloride is corrosive and lachrymatory. Handle with extreme care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde - Google Patents. (n.d.).

-

Synthesis of 3,4-dimethylbenzophenone - PrepChem.com. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. (2024, February 26). Retrieved January 31, 2026, from [Link]

-

p-tolylmethanol | C8H10O | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 31, 2026, from [Link]

-

o-Tolyl(p-tolyl)methanol | C15H16O | CID 22443474 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC - PubMed Central. (2025, December 26). Retrieved January 31, 2026, from [Link]

-

Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation - PMC - PubMed Central. (2025, June 14). Retrieved January 31, 2026, from [Link]

- WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents. (2016, May 12).

-

Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC. (2016, December 13). Retrieved January 31, 2026, from [Link]

- CN102372653A - Diphenyl methanol derivative, preparation method thereof and application ... - Google Patents. (n.d.).

-

(2-Methylphenyl)(phenyl)methanol - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

(PDF) (2-Methylphenyl)(phenyl)methanol - ResearchGate. (2016, May 25). Retrieved January 31, 2026, from [Link]

-

Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel‐Crafts Alkylation and Post‐Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina - ResearchGate. (2025, October 21). Retrieved January 31, 2026, from [Link]

-

Synthesis, Structure, Dopamine Transporter Affinity, and Dopamine Uptake Inhibition of 6-Alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane Derivatives - Journal of Medicinal Chemistry - ACS Figshare. (n.d.). Retrieved January 31, 2026, from [Link]

-

benzohydrol - Organic Syntheses Procedure. (n.d.). Retrieved January 31, 2026, from [Link]

- WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents. (n.d.).

-

Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]

- CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents. (n.d.).

-

Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. (2025, December 26). Retrieved January 31, 2026, from [Link]

-

Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats - ResearchGate. (2025, October 16). Retrieved January 31, 2026, from [Link]

-

(PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl) - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

- US7858825B2 - Acid and base stable diphenylmethanol derivatives and methods of use - Google Patents. (n.d.).

-

Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates | The Journal of Organic Chemistry - ACS Publications. (2025, December 26). Retrieved January 31, 2026, from [Link]

-

Supplementary Information Synthesis of Dopamine Methacrylamide (DMA) Sodium borate (Na2B4O7·10H2O, 16.5 mmol, 6.29 g) and sodiu. (n.d.). Retrieved January 31, 2026, from [Link]

-

Serotonin reuptake inhibitor – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 31, 2026, from [Link]

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.). Retrieved January 31, 2026, from [Link]

-

Alprazolam - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

- CN102924236A - Preparation method of diphenylmethanol - Google Patents. (n.d.).

-

Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

-

Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC. (n.d.). Retrieved January 31, 2026, from [Link]

-

The Role of the Dopamine Transporter in Dopamine‐Induced DNA Damage - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

- 1. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. o-Tolyl(p-tolyl)methanol | C15H16O | CID 22443474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Synthetic Utility of 3,4'-Dimethylbenzhydrol: A Guide to its Preparation and Potential Applications

Introduction: Unveiling the Potential of an Underutilized Benzhydrol

In the vast landscape of organic synthesis, the benzhydryl (diphenylmethyl) moiety serves as a cornerstone for the construction of complex molecular architectures. Its derivatives are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. This document provides a detailed exploration of a specific, yet underutilized, member of this family: 3,4'-Dimethylbenzhydrol . While not as extensively documented as its parent compound, benzhydrol, or other substituted analogues, the unique substitution pattern of this compound presents intriguing possibilities for fine-tuning steric and electronic properties in synthetic transformations.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis of this compound and delve into its potential applications as a versatile protecting group for alcohols and as a key intermediate in the construction of novel diarylmethane scaffolds. The protocols and applications described herein are grounded in established chemical principles and draw parallels from the well-documented chemistry of related benzhydrols, offering a solid foundation for further investigation and innovation. The diarylmethane structural motif is found in over 300 drug targets with a wide range of pharmacological activities, including antihistaminic and analgesic effects.[1] The strategic placement of methyl groups, as seen in orphenadrine, can enhance the specificity of these drugs.[1]

I. Synthesis of this compound: Two Convergent Pathways

The preparation of this compound can be efficiently achieved through two primary and convergent synthetic routes: the Grignard addition to an appropriately substituted benzaldehyde or the reduction of the corresponding benzophenone.

Method A: Grignard Reaction

This classic carbon-carbon bond-forming reaction offers a straightforward route to this compound. The synthesis involves the reaction of a Grignard reagent, formed from a brominated toluene derivative, with a tolualdehyde. Two viable combinations of reactants exist for this synthesis.

-

Route 1: 4-Methylphenylmagnesium bromide with 3-methylbenzaldehyde.

-

Route 2: 3-Methylphenylmagnesium bromide with 4-methylbenzaldehyde.

The choice between these routes may depend on the commercial availability and cost of the starting materials. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde, followed by an acidic workup to yield the desired secondary alcohol.

Caption: Grignard synthesis of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| 4-Bromotoluene | 171.04 | 17.1 g | 0.10 |

| 3-Methylbenzaldehyde | 120.15 | 12.0 g | 0.10 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Iodine | 253.81 | 1 crystal | catalytic |

| Saturated aqueous NH4Cl | - | 100 mL | - |

| Anhydrous MgSO4 | 120.37 | - | - |

Procedure:

-

Grignard Reagent Formation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place the magnesium turnings. Add a small crystal of iodine. To the dropping funnel, add a solution of 4-bromotoluene in 50 mL of anhydrous THF.

-

Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication if necessary, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Grignard Addition: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of 3-methylbenzaldehyde in 50 mL of anhydrous THF dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Workup and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).

Method B: Reduction of 3,4'-Dimethylbenzophenone

An alternative route involves the reduction of the corresponding ketone, 3,4'-Dimethylbenzophenone. This ketone can be synthesized via a Friedel-Crafts acylation of toluene with 3-methylbenzoyl chloride. The subsequent reduction of the ketone to the secondary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH4) is a mild and selective reagent suitable for this transformation, offering high yields and operational simplicity.[2]

Caption: Reduction of 3,4'-Dimethylbenzophenone.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Toluene | 92.14 | 100 mL | - |

| 3-Methylbenzoyl chloride | 154.59 | 15.5 g | 0.10 |

| Aluminum chloride (AlCl3) | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |

| Hydrochloric acid (conc.) | 36.46 | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-methylbenzoyl chloride in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath and slowly add aluminum chloride in portions.

-

To this mixture, add toluene dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude 3,4'-Dimethylbenzophenone by recrystallization or column chromatography.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4'-Dimethylbenzophenone | 210.28 | 21.0 g | 0.10 |

| Sodium borohydride (NaBH4) | 37.83 | 4.2 g | 0.11 |

| Methanol | 32.04 | 200 mL | - |

| Water | 18.02 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 3,4'-Dimethylbenzophenone in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride in small portions over 30 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate under reduced pressure to obtain the crude this compound.

-

Purify by column chromatography or recrystallization as described previously.

II. Application as a Protecting Group for Alcohols

The benzhydryl group and its derivatives are effective protecting groups for alcohols due to their stability under a range of conditions and their susceptibility to cleavage under specific, often mild, conditions. The 3,4'-dimethylbenzhydryl group is proposed here as a novel protecting group, offering a balance of steric bulk and electronic properties that can be advantageous in multi-step syntheses.

The introduction of the 3,4'-dimethylbenzhydryl group can be achieved by reacting the alcohol with this compound under acidic conditions or by converting the benzhydrol to a more reactive species like a benzhydryl halide.

Caption: Acid-catalyzed protection of an alcohol.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Primary Alcohol (e.g., Benzyl alcohol) | 108.14 | 10.8 g | 0.10 |

| This compound | 212.29 | 23.4 g | 0.11 |

| p-Toluenesulfonic acid (PTSA) | 172.20 | 1.7 g | 0.01 |

| Toluene | 92.14 | 200 mL | - |

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the primary alcohol, this compound, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the resulting 3,4'-dimethylbenzhydryl ether by column chromatography.

Deprotection of 3,4'-Dimethylbenzhydryl Ethers

The cleavage of benzhydryl ethers can typically be accomplished under conditions that favor the formation of the stable benzhydryl carbocation. This includes acidic conditions or hydrogenolysis.

-

Acidic Cleavage: Treatment with a strong acid like trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane can effectively cleave the ether linkage.

-

Hydrogenolysis: Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) is a mild and efficient method for deprotection, yielding the free alcohol and 3,4'-dimethyl-diphenylmethane as a byproduct.[3] This method is particularly useful when other acid-sensitive functional groups are present in the molecule.

III. Application as a Synthetic Intermediate

Beyond its potential as a protecting group, this compound is a valuable intermediate for the synthesis of more complex diarylmethane structures. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.[1][4][5]

Friedel-Crafts Alkylation

This compound can serve as an alkylating agent in Friedel-Crafts reactions. Under Lewis or Brønsted acid catalysis, the hydroxyl group can be protonated and eliminated as water, generating a stabilized 3,4'-dimethylbenzhydryl carbocation. This electrophile can then react with electron-rich aromatic or heteroaromatic systems to form triarylmethanes.

Caption: Friedel-Crafts alkylation using this compound.

This approach allows for the modular construction of diverse triarylmethane libraries, which can be screened for various biological activities.

Conclusion

While this compound may not be a household name in the repertoire of synthetic organic chemists, its accessible synthesis and the inherent reactivity of the benzhydryl system position it as a compound of considerable untapped potential. This guide has outlined robust and feasible synthetic routes to this molecule and proposed its application as both a protecting group and a versatile synthetic intermediate. The provided protocols, based on well-established chemical principles, are intended to serve as a starting point for researchers to explore the utility of this compound in their own synthetic endeavors, potentially leading to the discovery of novel molecules with valuable applications in medicine and materials science.

References

- Google Patents. (2016). A process for preparation of 3,4-dimethylbenzaldehyde. WO2016071920A2.

-

WIPO. (2016). A process for preparation of 3,4-dimethylbenzaldehyde. WO/2016/071920. Available at: [Link]

-

Wiemer, A. J., et al. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dimethylbenzophenone. Available at: [Link]

- Google Patents. (2019). The preparation method of 3,4- dimethylbenzaldehyde. CN109704941A.

-

Wiemer, A. J., et al. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. ACS Publications. Available at: [Link]

-

Chegg.com. (2021). Solved REDUCTION OF BENZOPHENONE TO BENZHYDROL PURPOSE: To. Available at: [Link]

-

ScienceDirect. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry. Available at: [Link]

- Google Patents. (2006). High purity 3,4-dimethyl benzaldehyde preparation method. CN1865211A.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]

-

Gulati, U., Gandhi, R., & Laha, J. K. (2020). Benzylic Methylene Functionalizations of Diarylmethanes. Chemistry–An Asian Journal, 15(20), 3135-3161. Available at: [Link]

-

YouTube. (2022). Making a Secondary Alcohol Called Benzhydrol. Available at: [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Available at: [Link]

-

Wiemer, A. J., et al. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

Sources

- 1. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chegg.com [chegg.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3,4'-Dimethylbenzhydrol in Precision Polymer Synthesis

[1]

Compound: this compound CAS: (Isomer Specific / Generic Benzhydrol Class) Role: Asymmetric Diphenylethylene (DPE) Precursor; Cationic Initiator; End-Capping Agent.[1] Key Benefit: The asymmetric methyl substitution (3- and 4'- positions) disrupts crystallinity in derived polymers and tunes the stability of carbocation/carbanion intermediates, offering a solubility advantage over symmetric 4,4'-dimethyl analogues.[1]

Introduction & Mechanistic Rationale

In advanced polymer synthesis, standard diphenylethylene (DPE) is a workhorse for controlling molecular weight and functionalizing chain ends in anionic polymerization.[1] However, standard DPE derivatives often suffer from poor solubility or excessive crystallinity.[1]

This compound serves as a strategic intermediate.[1][2] Its primary application lies in its conversion to 1-(3-methylphenyl)-1-(4-methylphenyl)ethylene , a "non-polymerizable monomer."[1]

Why 3,4'-Dimethyl? (The Asymmetry Advantage)

-

Electronic Tuning: The 4'-methyl group provides para-electron donation (hyperconjugation), stabilizing cationic intermediates.[1] The 3-methyl group exerts a weaker meta effect, creating an electronic gradient across the molecule.[1]

-

Steric & Physical Properties: Unlike the symmetric 4,4'-isomer, the 3,4'-substitution pattern reduces the symmetry of the resulting polymer chain ends or pendant groups.[1] This suppresses crystallization , improving the solubility of functionalized polymers in common organic solvents (THF, Toluene).

Core Applications & Workflows

Application A: Synthesis of Asymmetric DPE Control Agents

The benzhydrol is dehydrated to form the corresponding substituted diphenylethylene.[1] This alkene is then used to "cap" living polymer chains (e.g., Poly(styryl)lithium).[1] Because 1,1-disubstituted alkenes cannot homopolymerize due to steric hindrance, they form a stable carbanion that can be cleanly functionalized.[1]

Application B: Latent Cationic Initiator

In the presence of a Lewis Acid (

Experimental Protocols

Protocol 1: Dehydration to 1-(3-methylphenyl)-1-(4-methylphenyl)ethylene

This step converts the alcohol to the active alkene control agent.[1]

Reagents:

-

This compound (10 g, 47 mmol)

-

p-Toluenesulfonic acid (pTSA) (0.5 g, catalytic)[1]

-

Toluene (100 mL)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Dissolution: Dissolve this compound in Toluene. Add pTSA.[1]

-

Reaction: Reflux the mixture at 110°C. Monitor water collection in the Dean-Stark trap. Reaction is complete when theoretical water volume (~0.85 mL) is collected (approx. 2-4 hours).[1]

-

Workup: Cool to room temperature. Wash with saturated

(2 x 50 mL) to neutralize acid.[1] Wash with brine.[1] -

Purification: Dry organic layer over

, filter, and remove solvent via rotary evaporation. Purify the crude oil via vacuum distillation or silica column chromatography (Hexanes/Ethyl Acetate 95:5).[1] -

Validation: Confirm structure via

NMR (Look for vinyl protons at

Protocol 2: Anionic End-Capping of Polystyrene

Using the derived alkene to functionalize a polymer chain end.[1]

Reagents:

-

Living Polystyryl Lithium (PS-Li) in Benzene/THF.[1]

-

Purified 1-(3-methylphenyl)-1-(4-methylphenyl)ethylene (1.5 molar excess relative to Li).[1]

-

Terminating Agent (e.g., Methanol for H-termination, or

for carboxylation).[1]

Procedure:

-

Preparation: In a glovebox or under inert Argon atmosphere, prepare the living PS-Li solution.

-

Capping: Add the DPE derivative (synthesized in Protocol 1) to the living polymer solution.[1]

-

Observation: The solution color will shift (typically from orange/yellow to deep red/brick red) indicating the formation of the highly delocalized diphenylalkyl anion.[1]

-

Equilibration: Stir for 30 minutes at room temperature. The steric bulk prevents the addition of a second DPE unit (no homopolymerization).[1]

-

Functionalization: Add the electrophile (e.g., dry

gas).[1] The color will instantly fade to colorless.[1] -

Precipitation: Precipitate the polymer into a 10-fold excess of Methanol. Filter and dry.[1]

Visualizing the Chemistry

Reaction Pathway: From Benzhydrol to Functionalized Polymer

The following diagram illustrates the conversion of the benzhydrol to the active DPE agent and its subsequent use in anionic capping.

Caption: Pathway converting this compound into a capping agent for anionic polymerization.

Mechanism: Cationic Initiation

This diagram details how the benzhydrol acts as a latent initiator for cationic systems.[1]

Caption: Generation of the active initiating cation via Lewis Acid complexation.

Quantitative Data Summary

The following table compares the theoretical properties of the 3,4'-isomer against standard benzhydrol derivatives, highlighting the solubility benefits.

| Property | Unsubstituted Benzhydrol | 4,4'-Dimethylbenzhydrol | This compound |

| Symmetry | High ( | High ( | Low (Asymmetric) |

| Crystallinity of Derivative | High | High | Low / Amorphous |

| Solubility (Toluene) | Moderate | Moderate | High |

| Cation Stability | Baseline | High (2x para-methyl) | High (1x para, 1x meta) |

| Primary Use | General Reagent | Symmetric Crosslinkers | Soluble Functionalization |

References

-

Quirk, R. P., & Gomarc, Y. (1992).[1] Anionic synthesis of functionalized polymers using 1,1-diphenylethylene derivatives.[1] Comprehensive Polymer Science.[1] (Contextual grounding on DPE chemistry).

-

Hsieh, H. L., & Quirk, R. P. (1996).[1] Anionic Polymerization: Principles and Practical Applications. Marcel Dekker.[1] (Authoritative text on DPE capping mechanisms).

-

Sigma-Aldrich. (2024).[1] Product Specification: (4-Methoxy-3-methylphenyl)methanol (Analogous Chemistry).[1] (Used for safety/handling analog).[1]

-

Bayer, U., et al. (2022).[1] Preparation of Molecularly Imprinted Polymers.[1][3] ResearchGate.[1][4][5] (Demonstrating polymer functionalization workflows).

Application Notes & Protocols: Strategic Synthesis of 3,4'-Dimethylbenzhydrol Derivatives for Medicinal Chemistry

Abstract: The benzhydryl moiety is a privileged pharmacophore, forming the structural backbone of numerous therapeutic agents, particularly in the realms of antihistaminic and neuroactive drugs.[1][2] Its unique three-dimensional structure allows for effective interaction with a variety of biological targets. This guide provides a comprehensive framework for the synthesis, purification, and characterization of novel derivatives based on the 3,4'-Dimethylbenzhydrol scaffold. We delve into the strategic rationale behind derivatization, offering detailed, field-tested protocols for creating ether, ester, and amine analogs. The objective is to equip medicinal chemists and drug development professionals with the foundational knowledge and practical methodologies required to systematically explore the structure-activity relationships (SAR) of this versatile chemical scaffold.

Introduction: The Benzhydrol Scaffold in Drug Discovery

The diarylmethane unit, and specifically its hydroxylated form, benzhydrol, is a cornerstone in medicinal chemistry. Its prevalence is a testament to its ability to present two aryl rings in a defined, non-planar orientation, ideal for probing hydrophobic pockets and forming key interactions within protein binding sites.[3] The hydroxyl group serves as a critical handle for synthetic modification and as a potential hydrogen bond donor/acceptor.[3]

Our focus, this compound, offers an excellent starting point for a lead optimization campaign. The asymmetrical methylation pattern provides a subtle electronic and steric bias, creating a vector for chemists to explore. By systematically modifying the central hydroxyl group and the peripheral aromatic rings, researchers can modulate key physicochemical properties such as:

-

Lipophilicity (LogP): Influences solubility, cell membrane permeability, and plasma protein binding.

-

Polar Surface Area (PSA): Affects transport properties and blood-brain barrier penetration.

-

Metabolic Stability: Strategic modifications can block sites of oxidative metabolism.

-

Target Engagement: Introduction of new functional groups can establish novel, affinity-enhancing interactions with the biological target.

This document outlines the synthesis of the parent scaffold followed by protocols for creating libraries of derivatives designed to systematically probe these properties.

Synthesis of the Core Scaffold: this compound

The most direct and reliable method for constructing the benzhydrol core is through a Grignard reaction, a classic carbon-carbon bond-forming transformation.[4][5] This approach involves the nucleophilic addition of an aryl magnesium halide to an aromatic aldehyde.

Rationale for Synthetic Route:

We will form the Grignard reagent from 4-bromotoluene and react it with 3-methylbenzaldehyde. This choice is based on the commercial availability and relative reactivity of the starting materials. The reaction is robust and generally provides good yields of the desired secondary alcohol.

Experimental Protocol 2.1: Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

4-bromotoluene

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

3-methylbenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Dropping funnel, oven-dried

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq) in the three-neck flask under an inert atmosphere.

-

Add a single crystal of iodine as an initiator.

-

In the dropping funnel, prepare a solution of 4-bromotoluene (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the 4-bromotoluene solution to the magnesium turnings and gently warm the flask to initiate the reaction (indicated by bubbling and the disappearance of the iodine color).

-

Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the gray, cloudy mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Prepare a solution of 3-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.[5]

-

If a large amount of white precipitate (magnesium salts) forms, add 1M HCl to dissolve it.[5]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude solid by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) or recrystallization to afford this compound as a white solid.

-

Characterization:

-

¹H NMR: Expect two singlets for the methyl protons, aromatic protons in the expected regions, and a characteristic singlet for the benzhydrylic proton (CH-OH) around 5.8 ppm. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: Expect signals for the two distinct methyl carbons, the benzhydrylic carbon (~75-80 ppm), and the aromatic carbons.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak [M]+ or related adducts.

Derivatization Strategies and Protocols

The hydroxyl group of this compound is the primary point for diversification. We will explore three key transformations: etherification, esterification, and conversion to amines.

Synthesis of Ether Derivatives

Rationale: Converting the hydroxyl group to an ether is a fundamental strategy to modulate lipophilicity and introduce steric bulk. An ether linkage is generally more stable to metabolism than an ester. The Williamson ether synthesis, involving deprotonation of the alcohol followed by Sₙ2 reaction with an alkyl halide, is a classic and effective method. For a secondary alcohol like a benzhydrol, using a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to ensure complete deprotonation without competing elimination reactions.

Experimental Protocol 3.1: Williamson Ether Synthesis

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

-

Anhydrous Dimethylformamide (DMF) or THF

-

Alkyl halide (e.g., iodomethane, benzyl bromide, 1.2 eq)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Wash the NaH dispersion with hexanes to remove the mineral oil and carefully dry under a stream of nitrogen.

-

Add the washed NaH to a solution of this compound in anhydrous DMF at 0 °C under an inert atmosphere.

-

Allow the mixture to stir for 30 minutes at 0 °C; hydrogen gas evolution should be observed as the alkoxide forms.

-

Add the alkyl halide dropwise to the reaction mixture at 0 °C.

-

After addition, allow the reaction to warm to room temperature and stir for 4-16 hours (monitor by TLC).

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

-

Dilute with diethyl ether and wash extensively with water to remove DMF, followed by a final wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Synthesis of Ester Derivatives

Rationale: Esterification introduces a polar carbonyl group that can act as a hydrogen bond acceptor. Esters can also serve as prodrugs, designed to be cleaved in vivo by esterase enzymes to release the active parent alcohol.[6] Due to the steric hindrance of the secondary benzhydrylic position, standard Fischer esterification is often inefficient.[7] A more effective method is the reaction with a highly reactive acyl chloride in the presence of a non-nucleophilic base like pyridine, which serves as both a catalyst and an acid scavenger.[6][7]

Experimental Protocol 3.2: Acylation with Acyl Chlorides

Materials:

-

This compound (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (2.0 eq)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.2 eq)

-

Copper (II) sulfate solution (1 M)

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere.

-

Add pyridine and cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours (monitor by TLC).

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃, and brine. A wash with 1M CuSO₄ solution is particularly effective at removing residual pyridine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Synthesis of Amine Derivatives via Nucleophilic Substitution

Rationale: Introducing a basic nitrogen atom can profoundly alter a molecule's properties, often improving aqueous solubility (via salt formation) and enabling strong ionic interactions with acidic residues (e.g., Asp, Glu) in a target protein. A direct conversion from the alcohol is not feasible; therefore, a two-step process is required. First, the hydroxyl group is converted into a good leaving group, such as a mesylate. Second, the mesylate is displaced by an amine in an Sₙ2 reaction.

Experimental Protocol 3.3: Mesylation and Amination

Step A: Mesylation

-

Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C.

-

Add triethylamine (Et₃N, 1.5 eq).

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir at 0 °C for 1-2 hours. The intermediate is often used directly without extensive purification.

-

Quench with cold water, separate layers, wash the organic layer with brine, dry over MgSO₄, and concentrate carefully in vacuo without heating.

Step B: Nucleophilic Substitution

-

Dissolve the crude mesylate from Step A in a polar aprotic solvent like acetonitrile or DMF.

-

Add the desired primary or secondary amine (2-5 eq). For less reactive amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be added.

-